CYT-009-GhrQb
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CYT-009-GhrQb is a therapeutic vaccine initially developed by Cytos Biotechnology AG. It is designed as a ghrelin antagonist, targeting the ghrelin hormone, which plays a significant role in regulating appetite and energy balance. The primary therapeutic area for this compound is endocrinology and metabolic diseases, specifically for the treatment of obesity .
准备方法
The preparation of CYT-009-GhrQb involves synthetic routes and reaction conditions typical for therapeutic vaccines. The specific synthetic routes and industrial production methods are proprietary to Cytos Biotechnology AG and are not publicly disclosed. the general process for developing therapeutic vaccines includes the following steps:
Antigen Identification: Identifying the specific antigen (in this case, ghrelin) to target.
Vaccine Formulation: Developing a formulation that includes the antigen and adjuvants to enhance the immune response.
Clinical Trials: Conducting preclinical and clinical trials to test the safety and efficacy of the vaccine.
Manufacturing: Scaling up the production process for commercial manufacturing, ensuring consistency and quality control
化学反应分析
CYT-009-GhrQb, as a therapeutic vaccine, primarily undergoes immunological reactions rather than traditional chemical reactions. The key reactions involved include:
Antigen-Antibody Interaction: The vaccine induces the production of antibodies that specifically bind to the ghrelin hormone.
Immune Response Activation: The binding of antibodies to ghrelin triggers an immune response, leading to the neutralization of ghrelin’s effects on appetite and energy balance
科学研究应用
CYT-009-GhrQb has been explored for various scientific research applications, including:
Obesity Treatment: The primary application of this compound is in the treatment of obesity by reducing appetite and promoting weight loss through the antagonism of ghrelin
Metabolic Disease Research:
Endocrinology: Research in endocrinology can benefit from the use of this compound to explore hormonal regulation and its impact on metabolic health
作用机制
CYT-009-GhrQb exerts its effects by targeting the ghrelin hormone, which is known to stimulate appetite and promote fat storage. The vaccine works as a ghrelin antagonist, meaning it induces the production of antibodies that bind to ghrelin, preventing it from interacting with its receptors. This inhibition of ghrelin’s activity leads to reduced appetite and decreased fat accumulation. The molecular targets and pathways involved include the ghrelin receptor (growth hormone secretagogue receptor) and the downstream signaling pathways that regulate appetite and energy balance .
相似化合物的比较
CYT-009-GhrQb is unique in its approach as a therapeutic vaccine targeting ghrelin. Similar compounds include other ghrelin antagonists and appetite-regulating agents. Some of these similar compounds are:
Ghrelin Receptor Antagonists: These compounds directly block the ghrelin receptor, preventing ghrelin from exerting its effects.
Appetite Suppressants: Various pharmacological agents that reduce appetite through different mechanisms, such as serotonin and norepinephrine reuptake inhibitors.
Hormonal Therapies: Other hormonal therapies targeting different pathways involved in appetite regulation and energy balance
This compound stands out due to its vaccine-based approach, which aims to induce a long-lasting immune response against ghrelin, potentially offering a more sustained effect compared to traditional pharmacological agents.
属性
分子式 |
C42H59N14O31P5 |
---|---|
分子量 |
1410.9 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H30N7O17P3.C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t2*10-,11-,13-,14-,15-,16-,20-,21-/m11/s1 |
InChI 键 |
HDXXPHUBUBEPGJ-JJVDBIKMSA-N |
手性 SMILES |
C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |
规范 SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。